![molecular formula C12H17NO2 B5493748 N-[1-(3-methoxyphenyl)ethyl]propanamide](/img/structure/B5493748.png)
N-[1-(3-methoxyphenyl)ethyl]propanamide
Overview
Description
N-[1-(3-methoxyphenyl)ethyl]propanamide, commonly known as Methoxyacetyl-fentanyl, is a synthetic opioid that belongs to the fentanyl class of drugs. It is a potent analgesic that is used in scientific research to study the mechanisms of opioid receptors.
Scientific Research Applications
Analytical Characterization in Biological Matrices
N-[1-(3-methoxyphenyl)ethyl]propanamide has been identified in the analytical profiling of psychoactive substances. A study by De Paoli et al. (2013) focused on characterizing substances obtained from an online retailer, including this compound. They developed and validated an analytical method using liquid chromatography and mass spectrometry for its determination in biological fluids like blood, urine, and vitreous humor (De Paoli et al., 2013).
Antioxidant and Anticancer Activities
A 2020 study explored novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide for their antioxidant and anticancer activities. The study found that some derivatives exhibited higher antioxidant activity than ascorbic acid and were more cytotoxic against certain cancer cell lines like glioblastoma U-87 (Tumosienė et al., 2020).
Melatonin Receptor Binding Affinity
In research on melatonin analogs, a study by Garratt et al. (1996) synthesized a series of substituted phenylalkyl amides, including derivatives of N-[1-(3-methoxyphenyl)ethyl]propanamide. These compounds were used to investigate the binding site of the melatonin receptor in the chicken brain, demonstrating the utility of these compounds in studying receptor binding affinity (Garratt et al., 1996).
Synthesis and Spectroscopic Characterization
A study in 2006 by Zareva focused on the structural and spectroscopic characterization of a derivative of N-[1-(3-methoxyphenyl)ethyl]propanamide. The compound was analyzed using ab initio calculations and infrared spectroscopy, providing insights into its molecular structure and vibrational properties (Zareva, 2006).
properties
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]propanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-4-12(14)13-9(2)10-6-5-7-11(8-10)15-3/h5-9H,4H2,1-3H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNPWUFSVXXMFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC(=CC=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-methoxyphenyl)ethyl]propanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.